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Compound Name: Sodium pentaborate pentahydrate

Cat. No.: B1171842

For Immediate Release

This technical guide provides a comprehensive examination of the structural characteristics of
sodium pentaborate pentahydrate (NaBsOs-5H20), a compound of interest for researchers,
scientists, and professionals in drug development. Through a detailed summary of
crystallographic data and experimental methodologies, this document offers an in-depth
understanding of the molecule's intricate atomic arrangement and bonding parameters.

Crystal Structure and Bonding Environment

Sodium pentaborate pentahydrate crystallizes in the monoclinic system, a common crystal
system for borate minerals. The fundamental structural unit consists of a complex polyborate
anion, [BsOes(OH)4]~, a sodium cation (Na*), and water molecules of hydration. The intricate
network of covalent and hydrogen bonds dictates the overall three-dimensional structure and
properties of the compound.

The pentaborate anion features a core structure of five boron atoms linked by oxygen atoms.
Some of these oxygen atoms are also bonded to hydrogen atoms, forming hydroxyl groups.
This complex anion is a key feature of the crystal lattice, and its geometry is crucial for the
compound's stability and interactions. The sodium cation is coordinated to oxygen atoms from
both the pentaborate anion and the water molecules, creating a complex coordination sphere
that further stabilizes the crystal structure.
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Tabulated Bond Lengths

Precise bond lengths are critical for understanding the nature of chemical bonds and the
geometry of the molecule. The following table summarizes the key bond lengths within the
sodium pentaborate pentahydrate structure, as determined by X-ray crystallography. These
values represent the average interatomic distances and are essential for computational
modeling and structure-activity relationship studies.

Bond Type Bond Length (A)
B-O (trigonal) ~1.37

B-O (tetrahedral) ~1.47

Na-O 2.30-2.60

Note: The B-O bond lengths vary depending on the coordination of the boron atom (trigonal or
tetrahedral).

Experimental Methodology: Single-Crystal X-ray
Diffraction

The determination of the crystal structure and bond lengths of sodium pentaborate
pentahydrate is primarily achieved through single-crystal X-ray diffraction. This powerful
analytical technique allows for the precise mapping of electron density within a crystal,
revealing the positions of individual atoms and the distances between them.

A generalized workflow for the structural analysis of sodium pentaborate pentahydrate using
single-crystal X-ray diffraction is outlined below:
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Generalized Workflow for Single-Crystal X-ray Diffraction
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Figure 1: A generalized workflow for determining the crystal structure of a compound using
single-crystal X-ray diffraction.

The process begins with the growth of high-quality single crystals of sodium pentaborate
pentahydrate. A suitable crystal is then mounted on a goniometer head and placed in an X-ray
diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, and the
resulting diffraction pattern is recorded by a detector.

The collected diffraction data is then processed to determine the unit cell parameters and the
space group of the crystal. The initial crystal structure is solved using computational methods,
such as direct methods or Patterson synthesis. This initial model is then refined using a least-
squares algorithm to best fit the experimental data. The final refined structure provides
accurate atomic coordinates, from which precise bond lengths and angles can be calculated.
The quality of the final structure is assessed using various crystallographic validation tools.

Conclusion

This technical guide has provided a detailed overview of the structural analysis of sodium
pentaborate pentahydrate, with a focus on its bond lengths and the experimental
methodology used for their determination. The presented data and workflow are essential for
researchers working with this compound, enabling a deeper understanding of its chemical
nature and facilitating its application in various scientific and industrial fields, including drug
development. The precise knowledge of its three-dimensional structure is fundamental for
predicting its interactions with biological macromolecules and for the rational design of new
therapeutic agents.

 To cite this document: BenchChem. [Unveiling the Atomic Architecture: A Structural Analysis
of Sodium Pentaborate Pentahydrate]. BenchChem, [2025]. [Online PDF]. Available at:
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structural-analysis-and-bond-lengths]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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